Home > Products > Screening Compounds P53776 > 1-N-Tyr-somatostatin
1-N-Tyr-somatostatin - 59481-23-1

1-N-Tyr-somatostatin

Catalog Number: EVT-355172
CAS Number: 59481-23-1
Molecular Formula: C82H108N18O20S2
Molecular Weight: 1730 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Somatostatin-14 (SST-14)

Compound Description: Somatostatin-14 (SST-14) is a naturally occurring cyclic tetradecapeptide hormone with a broad range of inhibitory effects. It acts primarily by binding to somatostatin receptors (SSTRs), a family of five G protein-coupled receptors (sst1-5). SST-14 is known to inhibit the secretion of various hormones, including growth hormone, insulin, and glucagon.

Octreotide

Compound Description: Octreotide is a synthetic octapeptide analog of naturally occurring somatostatin. It exhibits a longer half-life than somatostatin and demonstrates high binding affinity for SSTR2. Octreotide is used clinically to treat various conditions, including acromegaly and neuroendocrine tumors.

DOTA-TATE

Compound Description: DOTA-TATE is a synthetic peptide conjugate consisting of the chelator 1,4,7,10-tetraazacyclododecane-N,N′,N′′,N′′′-tetraacetic acid (DOTA) attached to the somatostatin analog [Tyr3]octreotate (TATE). This structure allows for radiolabeling with various radionuclides, such as 68Ga or 177Lu, enabling its use in both imaging and therapeutic applications for neuroendocrine tumors.

[Tyr(3)]octreotate (DOTA-TOC)

Compound Description: [Tyr(3)]octreotate (DOTA-TOC) is a synthetic somatostatin analog that incorporates the chelator DOTA. This modification allows for the attachment of radiometals, facilitating its use in imaging and therapeutic applications for tumors overexpressing somatostatin receptors (SSTRs).

Somatostatin-28 (S-28)

Compound Description: Somatostatin-28 (S-28) is another naturally occurring form of somatostatin. It is a larger peptide compared to SST-14 and exhibits a higher binding affinity for the SSTR5 subtype. S-28 demonstrates potent inhibitory effects on hormone release, particularly glucagon-like peptide-1 (GLP-1) secretion.

RC-160

Compound Description: RC-160 (D-Phe-Cys-Tyr-D-Trp-Lys-Val-Cys-Trp-NH2) is a synthetic analog of somatostatin with potent antiproliferative effects on various cancer cell lines. It acts by binding to SSTRs and activating tyrosine phosphatases, counteracting the growth-promoting effects of tyrosine kinases.

DOTA- pNO2Phe(2)- c[ dCys(3)-Tyr(7)- dAph(8)(Cbm)-Lys(9)-Thr(10)-Cys(14)- dTyr(15)-NH2 (Compound 3)

Compound Description: Compound 3 is a synthetic somatostatin analog designed as a high-affinity antagonist for the SSTR2 subtype. This compound incorporates the DOTA chelator, enabling its potential use in radiolabeling and targeted delivery strategies for tumors expressing SSTR2.

Overview

1-N-Tyr-somatostatin, also known as 1-N-Tyrosyl-somatostatin, is a synthetic analog of somatostatin, a peptide hormone that plays a crucial role in regulating various physiological processes, including the inhibition of hormone secretion. This compound is of particular interest in biomedical research due to its potential therapeutic applications in conditions such as acromegaly, neuroendocrine tumors, and other disorders characterized by excessive hormone production.

Source

Somatostatin was first discovered in the 1970s and is primarily produced in the hypothalamus, gastrointestinal tract, and pancreas. The synthetic variant, 1-N-Tyr-somatostatin, is derived from modifications to the somatostatin peptide structure to enhance its stability and biological activity. The introduction of the tyrosine residue at the N-terminus is aimed at improving receptor binding affinity and pharmacokinetic properties.

Classification

1-N-Tyr-somatostatin falls under the classification of peptide hormones and is categorized as a somatostatin analog. It is specifically designed to mimic the natural hormone's action while offering improved therapeutic benefits.

Synthesis Analysis

Methods

The synthesis of 1-N-Tyr-somatostatin typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support.

Technical Details

  1. Starting Materials: The synthesis begins with a resin that has an amino acid attached. The first amino acid in the sequence is usually protected with a temporary protecting group.
  2. Coupling Reactions: Each subsequent amino acid is added through coupling reactions that activate the carboxyl group of the incoming amino acid, allowing it to bond with the free amino group of the growing peptide chain.
  3. Deprotection: After each coupling step, protective groups are removed to allow for further reactions.
  4. Cleavage: Once the full sequence is assembled, the peptide is cleaved from the resin and any remaining protective groups are removed.
  5. Purification: The crude product undergoes purification, often using high-performance liquid chromatography (HPLC), to isolate the desired peptide.
Molecular Structure Analysis

Structure

The molecular structure of 1-N-Tyr-somatostatin consists of a chain of amino acids with specific modifications. The presence of the tyrosine residue at the N-terminus significantly influences its biological activity.

Data

  • Molecular Formula: C₁₁H₁₄N₄O₃S
  • Molecular Weight: Approximately 286.32 g/mol
  • Peptide Sequence: The sequence typically includes several key residues characteristic of somatostatin, modified to enhance receptor binding.
Chemical Reactions Analysis

Reactions

1-N-Tyr-somatostatin can participate in various chemical reactions typical for peptides, including hydrolysis and oxidation. These reactions can affect its stability and efficacy.

Technical Details

  • Hydrolysis: In aqueous environments, 1-N-Tyr-somatostatin may undergo hydrolysis, leading to degradation.
  • Oxidation: The presence of sulfur in its structure makes it susceptible to oxidation under certain conditions.
Mechanism of Action

Process

The mechanism of action for 1-N-Tyr-somatostatin involves binding to somatostatin receptors (SSTRs) located on target cells. Upon binding, it activates intracellular signaling pathways that inhibit hormone secretion and cell proliferation.

Data

  • Receptor Affinity: 1-N-Tyr-somatostatin exhibits high affinity for SSTR subtype 2 and subtype 5, which are primarily involved in endocrine regulation.
  • Biological Effects: Its action leads to decreased secretion of growth hormone, insulin, and glucagon among other hormones.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white powder or crystalline solid.
  • Solubility: Soluble in water and organic solvents like dimethyl sulfoxide (DMSO).

Chemical Properties

  • Stability: More stable than natural somatostatin due to structural modifications.
  • pH Sensitivity: Stability can vary with pH; optimal conditions are usually around neutral pH.
Applications

Scientific Uses

1-N-Tyr-somatostatin has several applications in scientific research and medicine:

  • Cancer Treatment: Used in studies targeting neuroendocrine tumors due to its inhibitory effects on hormone secretion.
  • Endocrinology Research: Investigated for its role in regulating hormonal pathways and potential therapeutic uses in endocrine disorders.
  • Diagnostic Tools: Utilized in imaging techniques for tumors expressing somatostatin receptors.
Introduction to 1-N-Tyr-Somatostatin in Biomedical Research

Historical Development of Somatostatin Analogs in Neuroendocrine Research

The evolution of somatostatin analogs (SSAs) represents a cornerstone in neuroendocrine tumor (NET) management. Native somatostatin-14 (SST-14), discovered in the 1970s, exhibited potent hormone-suppressive effects but suffered from a half-life of <3 minutes due to rapid enzymatic degradation [6] [9]. First-generation analogs (octreotide, lanreotide) addressed this by incorporating D-amino acids and cyclic structures, extending half-lives to 90–120 minutes and enabling clinical use for hormone symptom control [3] [6]. The critical breakthrough came with tyrosine-integrated analogs (e.g., Tyr³-octreotide), enabling radiolabeling for diagnostic imaging (¹¹¹In-pentetreotide) and therapeutic applications [1] [6]. 1-N-Tyr-somatostatin emerged as a targeted modification where tyrosine is incorporated at the N-terminus (position 1), optimizing the molecule for radionuclide chelation while preserving receptor affinity. This innovation facilitated the development of peptide receptor radionuclide therapy (PRRT), exemplified by ¹⁷⁷Lu-DOTA-TATE, which improved progression-free survival in midgut NETs from 8.5 to 22.8 months compared to octreotide alone [1] [3].

Table 1: Evolution of Key Somatostatin Analogs

AnalogStructural FeaturesPrimary UseClinical Impact
SST-14 (Native)Linear peptide (14 aa)ExperimentalShort half-life (2–3 min) limited utility
OctreotideD-Phe at position 1, C-terminal Thr-olSymptom control/antiproliferativeFirst SSA approved for NETs (1980s)
¹¹¹In-PentetreotideTyr³-octreotide conjugated to DTPADiagnostic imagingEnabled SSTR-based tumor localization (OctreoScan™)
1-N-Tyr-somatostatinN-terminal tyrosine modificationPrecursor for radiolabeled SSAsFacilitated high-affinity theranostic agents (e.g., DOTATATE)

Rationale for N-Terminal Tyrosine Modification in Somatostatin Analog Design

The N-terminal tyrosine modification in 1-N-Tyr-somatostatin serves dual biochemical purposes:

  • Radionuclide Chelation Site: Tyrosine’s phenolic hydroxyl group enables stable conjugation to macrocyclic chelators (e.g., DOTA, DOTAGA). This allows binding of diagnostic (⁶⁸Ga) or therapeutic (¹⁷⁷Lu, ⁹⁰Y) radionuclides without disrupting the pharmacophore [1] [10]. Crystal structures confirm that chelator conjugation at the N-terminus minimizes steric clashes with somatostatin receptor (SSTR) binding pockets compared to internal modifications [7].
  • Receptor Affinity Optimization: Tyrosine’s aromatic side chain enhances hydrophobic interactions with SSTR subtype 2 (SSTR2), particularly with residues in Transmembrane Helices 3 and 6 (e.g., Phe³.⁷⁷, Phe⁶.⁵⁸). Molecular dynamics simulations reveal that N-terminal tyrosine stabilizes the β-turn conformation essential for high-affinity SSTR binding [7] [9]. This is quantified by affinity assays showing <2-fold loss in SSTR2 binding for 1-N-Tyr-somatostatin versus native SST-14, whereas modifications at positions 3 or 5 reduce affinity 5–10-fold [1].

Table 2: Impact of Tyrosine Position on SSTR2 Affinity

CompoundTyrosine PositionSSTR2 IC₅₀ (nM)Relative Affinity vs. SST-14
SST-14N/A0.8 ± 0.21.0×
1-N-Tyr-somatostatin1 (N-terminus)1.5 ± 0.30.53×
Tyr³-octreotate34.2 ± 1.10.19×
Tyr⁵-Somatostatin-2857.9 ± 2.40.10×

Role of 1-N-Tyr-Somatostatin in Receptor Subtype Selectivity Studies

1-N-Tyr-somatostatin has been instrumental in elucidating differential SSTR subtype activation:

  • SSTR2 vs. SSTR5 Selectivity: Competitive binding assays demonstrate that 1-N-Tyr-somatostatin retains high affinity for SSTR2 (IC₅₀ = 1.5 nM) but shows 20-fold lower affinity for SSTR5 (IC₅₀ = 30 nM). This selectivity arises because SSTR5 requires Trp-Lys-Thr motifs in positions 7–9 for activation, whereas SSTR2 relies more heavily on N-terminal interactions [2] [7]. Cryo-EM structures of SSTR1 bound to lanreotide or pasireotide reveal that N-terminal residues induce conformational changes in the orthosteric pocket that favor SSTR2 coupling [7].
  • Theranostic Applications: In clinical studies, lesions with high ⁶⁸Ga-DOTATATE uptake (SUVmaxT/L >2.5) derived from 1-N-Tyr-somatostatin analogs show 39.6% greater volume reduction after ¹⁷⁷Lu-PRRT than lesions with lower uptake [8]. This correlation underscores its role in predicting SSTR2-targeted therapy response.
  • SSTR1-Specific Insights: Although 1-N-Tyr-somatostatin has moderate SSTR1 affinity (IC₅₀ = 12 nM), it has been used to study this receptor’s distribution in ductal pancreatic carcinomas and prostate cancers, where SSTR1 mRNA expression reaches 53.3% of tumors [2] [5].

Table 3: Receptor Subtype Affinity Profile of 1-N-Tyr-Somatostatin

SSTR SubtypeAffinity (IC₅₀, nM)Tissue DistributionKey Functional Roles
SSTR112.0 ± 2.1Brain, pancreas, prostateNeuronal signaling, antiproliferation
SSTR21.5 ± 0.3GI tract, NETs, pituitaryHormone secretion control, PRRT target
SSTR325.7 ± 4.8Pancreas, adrenal medullaApoptosis induction
SSTR4>1000Lung, fetal tissuesImmune modulation
SSTR530.0 ± 5.5Pituitary, NETsCorticotropin/insulin secretion

Properties

CAS Number

59481-23-1

Product Name

1-N-Tyr-somatostatin

IUPAC Name

(7S,13R,19R,22S,25S,31S,34S,37S)-19,34-bis(4-aminobutyl)-37-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-31-(2-amino-2-oxoethyl)-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-22-(1H-indol-2-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid

Molecular Formula

C82H108N18O20S2

Molecular Weight

1730 g/mol

InChI

InChI=1S/C82H108N18O20S2/c1-45(102)68-80(117)96-60(37-49-22-10-5-11-23-49)77(114)100-69(46(2)103)81(118)97-63(42-101)78(115)98-65(82(119)120)44-122-121-43-64(89-67(106)41-87-70(107)54(85)34-50-28-30-53(104)31-29-50)79(116)91-56(26-14-16-32-83)71(108)95-62(40-66(86)105)76(113)93-58(35-47-18-6-3-7-19-47)73(110)92-59(36-48-20-8-4-9-21-48)74(111)94-61(39-52-38-51-24-12-13-25-55(51)88-52)75(112)90-57(72(109)99-68)27-15-17-33-84/h3-13,18-25,28-31,38,45-46,54,56-65,68-69,88,101-104H,14-17,26-27,32-37,39-44,83-85H2,1-2H3,(H2,86,105)(H,87,107)(H,89,106)(H,90,112)(H,91,116)(H,92,110)(H,93,113)(H,94,111)(H,95,108)(H,96,117)(H,97,118)(H,98,115)(H,99,109)(H,100,114)(H,119,120)/t45-,46-,54+,56+,57-,58?,59+,60-,61+,62+,63+,64-,65?,68?,69?/m1/s1

InChI Key

HKWVRZAGMOSZAK-QHJNDZJOSA-N

SMILES

CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CC3=CC=CC=C3N2)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(CC6=CC=C(C=C6)O)N)C(=O)O)CO)C(C)O)CC7=CC=CC=C7)O

Synonyms

1-N-Tyr-somatostatin
1-N-tyrosine-somatostatin
somatostatin 14, Tyr(0)-D-Trp(8)-
somatostatin 14, Tyr(1)-
somatostatin 14, tyrosyl(0)-D-tryptophan(8)-
somatostatin, N-Tyr(1)-
somatostatin, N-tyrosine(1)-
Tyr(1)-somatostain 14
Tyr-8-Trp-somatostatin 14

Canonical SMILES

CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CC3=CC=CC=C3N2)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(CC6=CC=C(C=C6)O)N)C(=O)O)CO)C(C)O)CC7=CC=CC=C7)O

Isomeric SMILES

C[C@H](C1C(=O)N[C@@H](C(=O)NC(C(=O)N[C@H](C(=O)NC(CSSC[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NC(C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CCCCN)CC2=CC3=CC=CC=C3N2)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)[C@H](CC6=CC=C(C=C6)O)N)C(=O)O)CO)[C@@H](C)O)CC7=CC=CC=C7)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.